![molecular formula C11H17NO B1437642 3-[(Tert-butoxy)methyl]aniline CAS No. 1039946-12-7](/img/structure/B1437642.png)
3-[(Tert-butoxy)methyl]aniline
描述
“3-[(Tert-butoxy)methyl]aniline” is a chemical compound with the CAS Number: 1156812-33-7 . It has a molecular weight of 193.29 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(Tert-butoxy)methyl]aniline” is 1S/C12H19NO/c1-9-10(6-5-7-11(9)13)8-14-12(2,3)4/h5-7H,8,13H2,1-4H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(Tert-butoxy)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 193.29 .科学研究应用
Anticorrosive Properties for Metal Protection
Research by Alam, Mobin, and Aslam (2016) explored the synthesis of a terpolymer and its nanocomposite with ZnO nanoparticles, including aniline as one of the monomers, demonstrating significant anticorrosive properties on mild steel in acidic conditions. The study utilized various techniques, including FTIR, XRD, and SEM, to characterize the compounds and evaluate their anticorrosive performance, offering insights into potential applications for metal protection in corrosive environments (Alam, Mobin, & Aslam, 2016).
Advances in Organic Synthesis
Several studies have focused on enhancing methods for organic synthesis using aniline derivatives. For instance, Mahesh et al. (2017) reported a Copper(II)-catalyzed oxidative coupling method involving anilines, showcasing a pathway for creating 2-aryl benzimidazoles through C-H functionalization and C-N bond formation. This method highlights the role of anilines in facilitating complex organic transformations under mild conditions, contributing to the field of synthetic organic chemistry (Mahesh, Satheesh, Kumar, & Punniyamurthy, 2017).
Methylation of Anilines
Zhang, Gao, and Wang (2020) demonstrated the methylation of anilines using photon-initiated heterogeneous catalysis, a green chemistry approach. Their work highlights the efficient use of methanol as a methylation reagent under mild conditions, emphasizing the importance of sustainable methods in chemical synthesis (Zhang, Gao, & Wang, 2020).
Synthesis of Antioxidants
The synthesis process and optimization for producing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a precursor for various antioxidants, was studied by Huo Xiao-jian (2010). This research contributes to the field of antioxidant synthesis, offering a method with improved yield and demonstrating the chemical's significance in producing compounds that prevent oxidative damage (Huo Xiao-jian, 2010).
Catalytic Asymmetric Synthesis
Dai, Jiang, Tao, and Shi (2016) established the first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions, involving anilines and aldehydes. This method enables the synthesis of chiral indole-derived tetrahydroquinolines with excellent diastereo- and enantioselectivities, illustrating the utility of aniline derivatives in catalytic asymmetric synthesis for creating complex molecules with potential pharmaceutical applications (Dai, Jiang, Tao, & Shi, 2016).
安全和危害
The compound has been classified under the GHS07 hazard pictogram . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBKGPSYIFCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



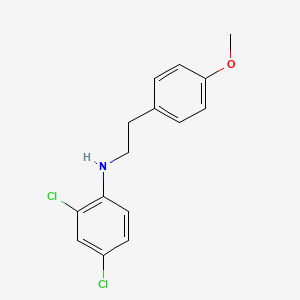
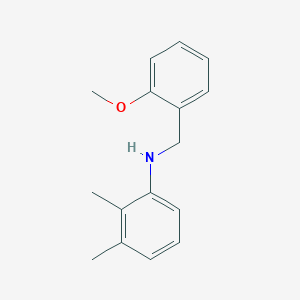
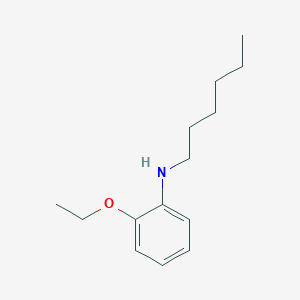
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-ethyl-6-methylaniline](/img/structure/B1437568.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
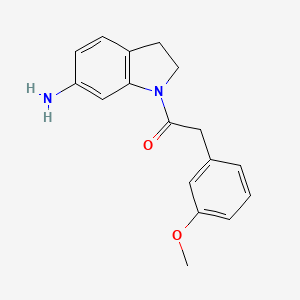
![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)
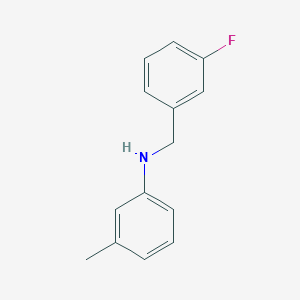
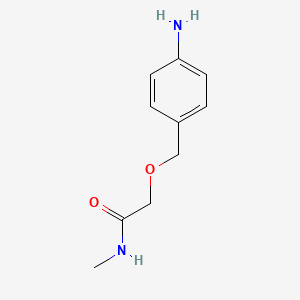
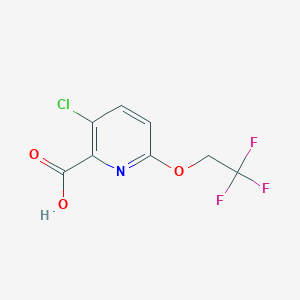
![5-Phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1437580.png)
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)